molecular formula C20H26O8 B14449586 2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]- CAS No. 75680-26-1

2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-

Cat. No.: B14449586
CAS No.: 75680-26-1
M. Wt: 394.4 g/mol
InChI Key: LJFIVFJQZWRSAJ-LGPPMJGUSA-N
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Description

The compound [(1R,2Z,4R,8R,9R,11R,12S)-1,12-dihydroxy-2-(hydroxymethyl)-11-methyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] (Z)-2-methylbut-2-enoate is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2Z,4R,8R,9R,11R,12S)-1,12-dihydroxy-2-(hydroxymethyl)-11-methyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] (Z)-2-methylbut-2-enoate typically involves multi-step organic reactions. These steps may include:

    Formation of the core tricyclic structure: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: Hydroxyl, methylidene, and oxo groups are introduced through selective oxidation, reduction, and substitution reactions.

    Esterification: The final step involves esterification to form the (Z)-2-methylbut-2-enoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1R,2Z,4R,8R,9R,11R,12S)-1,12-dihydroxy-2-(hydroxymethyl)-11-methyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] (Z)-2-methylbut-2-enoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The hydroxyl and methylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the oxo group may produce alcohols.

Scientific Research Applications

[(1R,2Z,4R,8R,9R,11R,12S)-1,12-dihydroxy-2-(hydroxymethyl)-11-methyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] (Z)-2-methylbut-2-enoate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(1R,2Z,4R,8R,9R,11R,12S)-1,12-dihydroxy-2-(hydroxymethyl)-11-methyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] (Z)-2-methylbut-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: The compound may interact with enzymes or receptors, altering their activity.

    Modulation of signaling pathways: It may influence cellular signaling pathways, leading to changes in cellular function.

    Gene expression: The compound could affect the expression of certain genes, resulting in physiological effects.

Comparison with Similar Compounds

[(1R,2Z,4R,8R,9R,11R,12S)-1,12-dihydroxy-2-(hydroxymethyl)-11-methyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] (Z)-2-methylbut-2-enoate: can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of [(1R,2Z,4R,8R,9R,11R,12S)-1,12-dihydroxy-2-(hydroxymethyl)-11-methyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] (Z)-2-methylbut-2-enoate .

Properties

CAS No.

75680-26-1

Molecular Formula

C20H26O8

Molecular Weight

394.4 g/mol

IUPAC Name

[(2Z)-1,12-dihydroxy-2-(hydroxymethyl)-11-methyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O8/c1-5-10(2)17(23)27-14-7-19(4)15(22)8-20(25,28-19)12(9-21)6-13-16(14)11(3)18(24)26-13/h5-6,13-16,21-22,25H,3,7-9H2,1-2,4H3/b10-5+,12-6-

InChI Key

LJFIVFJQZWRSAJ-LGPPMJGUSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC2(C(CC(O2)(/C(=C\C3C1C(=C)C(=O)O3)/CO)O)O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(CC(O2)(C(=CC3C1C(=C)C(=O)O3)CO)O)O)C

Origin of Product

United States

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